

# physical and chemical properties of meso-1,2-diphenylethane

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An In-depth Technical Guide to meso-1,2-dibromo-1,2-diphenylethane

### Introduction

meso-1,2-dibromo-1,2-diphenylethane, also known as meso-stilbene dibromide, is an organic compound that serves as a key intermediate in various organic syntheses and as a model substrate in mechanistic studies.[1][2] Its structure contains two adjacent chiral centers, but due to an internal plane of symmetry, the molecule is achiral, classifying it as a meso compound.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its key reactions.

## **Physical and Chemical Properties**

meso-1,2-dibromo-1,2-diphenylethane is typically a white to pale yellow crystalline powder. [3][4][5] It is notable for its high melting point, which is attributed to its crystalline symmetry. [2] The compound is insoluble in water but can be recrystallized from solvents like ethanol or acetic acid. [3][6]

## **Quantitative Data Summary**

The physical and spectroscopic properties of **meso-1,2-dibromo-1,2-diphenylethane** are summarized in the tables below.



Table 1: Physical Properties

| Property          | Value   | Source(s)    |  |
|-------------------|---|--------------|--|
| Molecular Formula | C <sub>14</sub> H <sub>12</sub> Br <sub>2</sub> | [1][7][8]    |  |
| Molecular Weight  | 340.06 g/mol                                    | [3][6][8]    |  |
| Melting Point     | 236-246 °C (with decomposition)                 | [2][3][7][9] |  |
| Boiling Point     | 323.8 °C at 760 mmHg<br>(Predicted)             | [3][10][11]  |  |
| Density           | ~1.613 g/cm³ (Predicted)                        | [3][10]      |  |
| Appearance        | White to pale cream crystals or powder          | [3][5]       |  |

| Solubility | Insoluble in water |[3][10] |

Table 2: Spectroscopic Data



| Technique                                | Peak(s) / Chemical<br>Shift (δ)                | Description  | Source(s) |
|--|--|--|-----------|
| ¹H NMR (CDCl₃)                           | 5.50 ppm (s, 2H),<br>7.35-7.65 ppm (m,<br>10H) | Singlet for the two equivalent methine protons; multiplet for the ten phenyl protons.  | [2][6]    |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> ) | 56.1, 127.9, 128.8,<br>129.0, 140.0 ppm        | Peaks corresponding to the methine and phenyl carbons.                                 | [6]       |
| Mass Spec. (EI+)                         | m/z 338, 340, 342                              | Molecular ion peaks showing the characteristic isotopic pattern for two bromine atoms. | [6]       |

| Infrared (IR) | | Characteristic C-H (aromatic), C=C (aromatic), and C-Br stretching vibrations. | [12][13][14] |

# **Chemical Reactions and Reactivity**

The reactivity of **meso-1,2-dibromo-1,2-diphenylethane** is dominated by the two bromine substituents, which can participate in various elimination and substitution reactions.

## Dehydrohalogenation

When treated with a strong base, such as alcoholic potassium hydroxide (KOH), **meso-1,2-diphenylethane** undergoes a double dehydrohalogenation to form diphenylacetylene.[8][15] This reaction proceeds via an E2 (bimolecular elimination) mechanism, which requires an anti-periplanar arrangement of the hydrogen and bromine atoms being eliminated.[16] The stereochemistry of the starting material dictates the product, with the meso isomer yielding the (E)-alkene intermediate.[2][16]

Caption: Reaction pathway for the formation of diphenylacetylene.



## **Electrochemical Dehalogenation**

The compound can undergo electrochemical dehalogenation when studied in acetonitrile.[17] [18] This reaction is often used in mechanistic studies to probe the stereochemical outcomes of electron transfer processes.[17]

### Other Reactions

**meso-1,2-dibromo-1,2-diphenylethane** is also used to study reactions with nucleophiles like 9-substituted fluorenide ions in dimethyl sulfoxide (DMSO).[17] Furthermore, it can be reduced by electrochemically generated fullerene anions ( $C_{60}^{3-}$ ).[17][18]

## **Experimental Protocols**

# Synthesis of meso-1,2-dibromo-1,2-diphenylethane from (E)-Stilbene

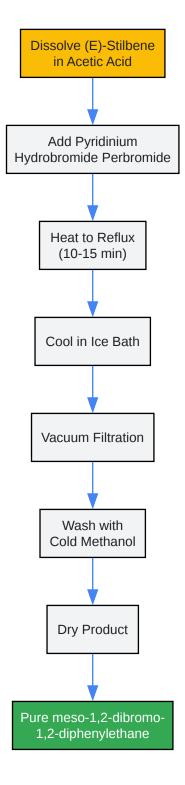
The most common laboratory synthesis involves the stereospecific anti-addition of bromine to (E)-stilbene.[2][15] The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion via an  $S_n2$  mechanism, resulting exclusively in the meso product.[12][19]

Method 1: Using Pyridinium Hydrobromide Perbromide[9][12][19]

- Dissolution: In a suitable flask, dissolve (E)-stilbene (1 equivalent) in glacial acetic acid by warming gently.[9][19]
- Addition of Brominating Agent: Add pyridinium hydrobromide perbromide (1.1 equivalents) to the solution.[9][19] This reagent is a solid and is considered a safer alternative to liquid bromine.[12][19]
- Reaction: Heat the mixture to reflux for approximately 10-15 minutes. The product, meso-1,2-dibromo-1,2-diphenylethane, will precipitate out of the solution as small platelets.[15]
   [19]
- Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.[12][19]



- Purification: Collect the crystalline product by vacuum filtration using a Büchner or Hirsch funnel. Wash the solid with cold methanol to remove any residual color and impurities.[9][12]
   [19]
- Drying: Air-dry the product on filter paper, followed by drying in a vacuum desiccator.[12]





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Caption: Experimental workflow for the synthesis of the title compound.

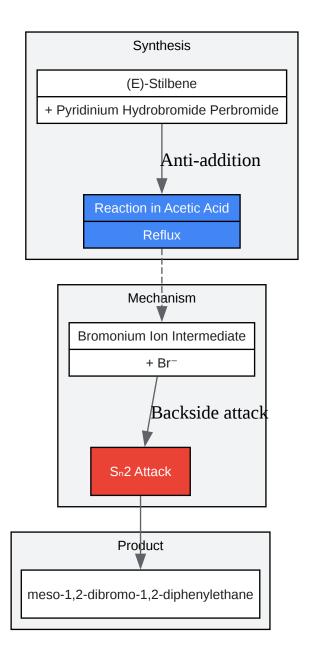
#### Method 2: Green Bromination[20]

- Dissolution: Dissolve (E)-stilbene in ethanol in a round-bottom flask with warming and stirring.
- Acidification: Slowly add concentrated hydrobromic acid (HBr) to the flask.
- Oxidation: While refluxing, add 30% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) dropwise. The reaction between HBr and H<sub>2</sub>O<sub>2</sub> generates bromine in situ.
- Precipitation: Continue stirring until the solution becomes cloudy white, indicating product formation.
- Workup: Cool the flask, neutralize any excess acid with sodium bicarbonate solution, and then cool further in an ice bath.
- Isolation and Purification: Isolate the product by vacuum filtration, washing with ice-cold water and then ice-cold ethanol.

### **Characterization Protocols**

- Melting Point Determination: A well-dried sample of the product should be used to determine
  its melting point, which is expected to be sharp and around 241 °C.[7][12] A broad melting
  range would indicate impurities.
- Infrared (IR) Spectroscopy: Record the IR spectrum of the compound using a dried potassium bromide (KBr) pellet as the support material.[12] Assign the characteristic absorption bands for the functional groups present.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire the <sup>1</sup>H NMR spectrum by dissolving approximately 30 mg of a well-dried sample in a suitable deuterated solvent, such as CDCl<sub>3</sub>.[6][12] The spectrum should show a characteristic singlet for the two equivalent methine protons.[2]





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Caption: Logical relationship in the stereospecific synthesis pathway.

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